2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Reduction: 2-(1H-benzimidazol-2-yl)-1-(3-aminophenyl)ethanone.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives of the benzimidazole ring.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile
- 2-(1H-benzimidazol-2-yl)-3-{2-hydroxy-3-nitrophenyl}acrylonitrile
- 2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)-3-nitrophenyl]acrylonitrile
Uniqueness
2-(1H-1,3-benzodiazol-2-yl)-1-(3-nitrophenyl)ethan-1-one is unique due to its specific ethanone linkage between the benzimidazole and nitrophenyl groups. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the nitrophenyl group also adds to its potential for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C15H11N3O3 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11N3O3/c19-14(10-4-3-5-11(8-10)18(20)21)9-15-16-12-6-1-2-7-13(12)17-15/h1-8H,9H2,(H,16,17) |
InChI Key |
KSKHWQGLBMCMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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